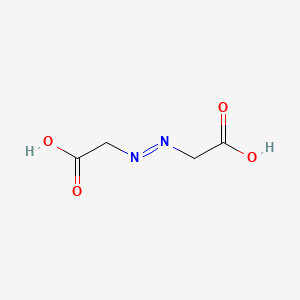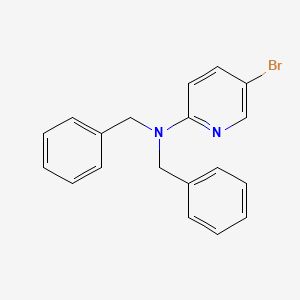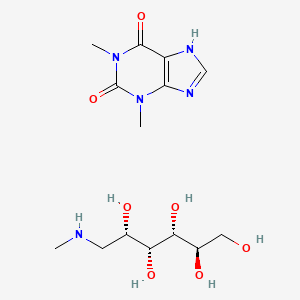
Theophylline meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline meglumine is a compound that combines theophylline, a methylxanthine derivative, with meglumine, an amino sugar derived from sorbitol. Theophylline is known for its bronchodilator properties, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. Meglumine, on the other hand, is often used as a stabilizing agent in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through various methods, including the methylation of xanthine derivatives. One common method involves the reaction of 1,3-dimethyluric acid with phosphorus oxychloride, followed by hydrolysis to yield theophylline . Meglumine is synthesized from sorbitol through a series of reactions involving methylation and amination .
Industrial Production Methods: In industrial settings, theophylline is produced through the chemical synthesis of dimethylxanthine derivatives. Meglumine is produced by the catalytic hydrogenation of glucose to sorbitol, followed by methylation and amination. The combination of theophylline and meglumine is achieved through a simple mixing process under controlled conditions to ensure stability and efficacy.
Chemical Reactions Analysis
Types of Reactions: Theophylline undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 1,3-dimethyluric acid and reduced to form 1-methylxanthine . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: 1,3-dimethyluric acid
Reduction: 1-methylxanthine
Substitution: Various alkylated and halogenated derivatives
Scientific Research Applications
Theophylline meglumine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying methylxanthine derivatives and their reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Utilized in the treatment of respiratory conditions due to its bronchodilator properties.
Industry: Employed in the formulation of pharmaceuticals and as a stabilizing agent in various drug formulations.
Mechanism of Action
Theophylline exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, theophylline blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects . Meglumine acts as a stabilizing agent, enhancing the solubility and bioavailability of theophylline.
Comparison with Similar Compounds
Caffeine: Another methylxanthine derivative with similar bronchodilator properties but a different pharmacokinetic profile.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine, used for similar therapeutic purposes.
Uniqueness: Theophylline meglumine is unique due to the combination of theophylline’s therapeutic effects and meglumine’s stabilizing properties. This combination enhances the solubility and bioavailability of theophylline, making it more effective in clinical applications.
Properties
CAS No. |
8048-39-3 |
|---|---|
Molecular Formula |
C14H25N5O7 |
Molecular Weight |
375.38 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H8N4O2.C7H17NO5/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H,1-2H3,(H,8,9);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
SYVYGLNOQIZPJI-WZTVWXICSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
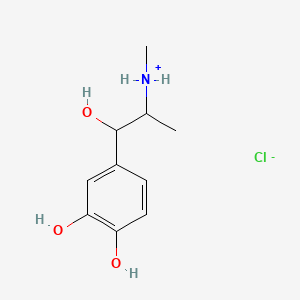
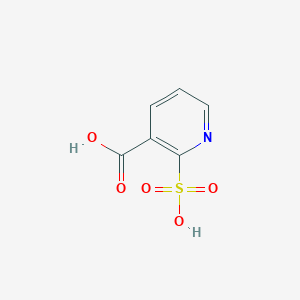
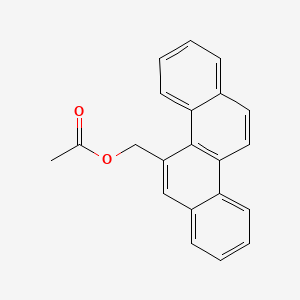
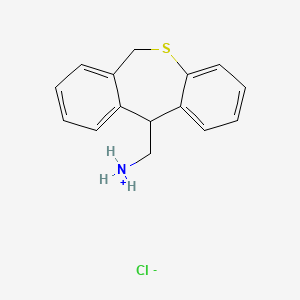
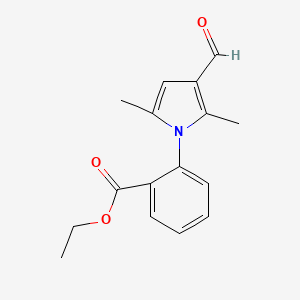
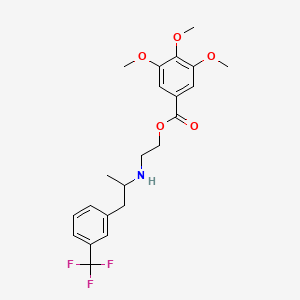
![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
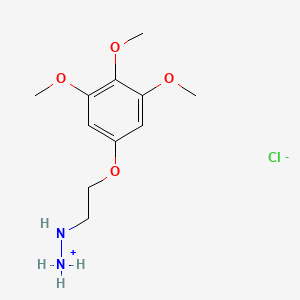
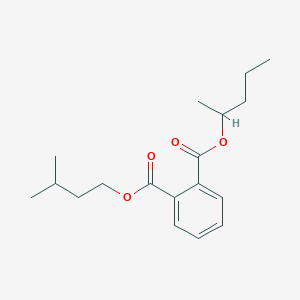
![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)

